molecular formula C33H28BrN3O4 B4975540 1-Benzyl-5-(2-bromo-4,5-dimethoxyphenyl)-7,8-dimethoxy-3-phenylpyrazolo[3,4-c]isoquinoline

1-Benzyl-5-(2-bromo-4,5-dimethoxyphenyl)-7,8-dimethoxy-3-phenylpyrazolo[3,4-c]isoquinoline

Cat. No.: B4975540
M. Wt: 610.5 g/mol
InChI Key: ACVUAGRPSAJJCT-UHFFFAOYSA-N
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Description

1-Benzyl-5-(2-bromo-4,5-dimethoxyphenyl)-7,8-dimethoxy-3-phenylpyrazolo[3,4-c]isoquinoline is a complex organic compound that features a unique structure combining benzyl, bromo, dimethoxyphenyl, and pyrazolo[3,4-c]isoquinoline moieties. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-5-(2-bromo-4,5-dimethoxyphenyl)-7,8-dimethoxy-3-phenylpyrazolo[3,4-c]isoquinoline typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction conditions to achieve high yields and purity. This includes selecting appropriate solvents, temperatures, and reaction times, as well as ensuring the availability of high-purity starting materials .

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-5-(2-bromo-4,5-dimethoxyphenyl)-7,8-dimethoxy-3-phenylpyrazolo[3,4-c]isoquinoline can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes .

Scientific Research Applications

1-Benzyl-5-(2-bromo-4,5-dimethoxyphenyl)-7,8-dimethoxy-3-phenylpyrazolo[3,4-c]isoquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Benzyl-5-(2-bromo-4,5-dimethoxyphenyl)-7,8-dimethoxy-3-phenylpyrazolo[3,4-c]isoquinoline involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, potentially leading to therapeutic effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Benzyl-5-(2-bromo-4,5-dimethoxyphenyl)-7,8-dimethoxy-3-phenylpyrazolo[3,4-c]isoquinoline is unique due to its specific combination of functional groups and its potential biological activities. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

1-benzyl-5-(2-bromo-4,5-dimethoxyphenyl)-7,8-dimethoxy-3-phenylpyrazolo[3,4-c]isoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H28BrN3O4/c1-38-27-16-22-23(17-28(27)39-2)32(24-18-29(40-3)30(41-4)19-25(24)34)35-33-31(22)26(15-20-11-7-5-8-12-20)36-37(33)21-13-9-6-10-14-21/h5-14,16-19H,15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACVUAGRPSAJJCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C3=C(N=C2C4=CC(=C(C=C4Br)OC)OC)N(N=C3CC5=CC=CC=C5)C6=CC=CC=C6)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H28BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

610.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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